![molecular formula C18H16FN3OS B14256061 N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide CAS No. 365430-41-7](/img/structure/B14256061.png)
N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a thiazole ring, a pyridine ring, and a fluorophenyl group, which contribute to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl group and the pyridine ring. Specific reagents and catalysts are used to facilitate these reactions under controlled conditions, such as specific temperatures and pH levels.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously monitored to ensure high yield and purity. Advanced techniques like continuous flow synthesis might also be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction might produce alcohols or amines.
Scientific Research Applications
N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-[4-[2-Ethyl-4-(4-chlorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
- N-[4-[2-Ethyl-4-(4-bromophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide
Uniqueness
N-[4-[2-Ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-YL]-2-pyridyl]acetamide is unique due to the presence of the fluorophenyl group, which can significantly influence its chemical reactivity and biological activity compared to its chlorinated or brominated analogs.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
365430-41-7 |
|---|---|
Molecular Formula |
C18H16FN3OS |
Molecular Weight |
341.4 g/mol |
IUPAC Name |
N-[4-[2-ethyl-4-(4-fluorophenyl)-1,3-thiazol-5-yl]pyridin-2-yl]acetamide |
InChI |
InChI=1S/C18H16FN3OS/c1-3-16-22-17(12-4-6-14(19)7-5-12)18(24-16)13-8-9-20-15(10-13)21-11(2)23/h4-10H,3H2,1-2H3,(H,20,21,23) |
InChI Key |
NVMPJIIOVXBNQI-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NC(=C(S1)C2=CC(=NC=C2)NC(=O)C)C3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(2,5-Difluorophenyl)methyl]-1,2,4-triazolidine-3,5-dione](/img/structure/B14255985.png)
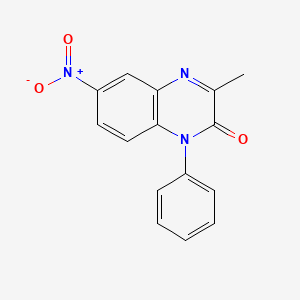

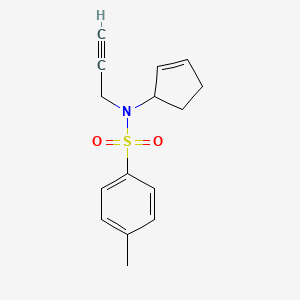
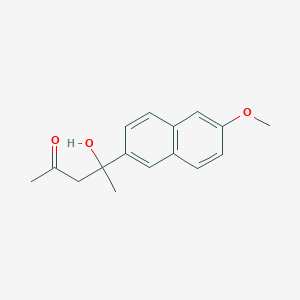
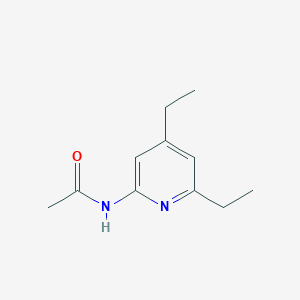


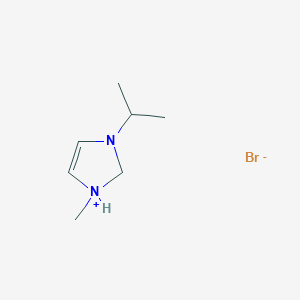
![Quinolinium, 6,6'-[(6-amino-1,3,5-triazine-2,4-diyl)diimino]bis[1-methyl-](/img/structure/B14256047.png)
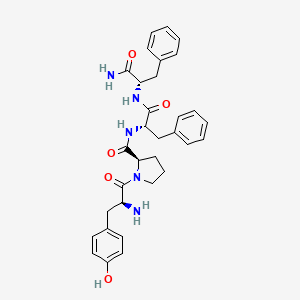

![1-Azaspiro[2.5]octane, 1-phenyl-2-(3-pyridinyl)-](/img/structure/B14256062.png)
![{[1-Methoxy-2-(phenylselanyl)prop-1-en-1-yl]oxy}(trimethyl)silane](/img/structure/B14256064.png)
